molecular formula C17H15ClF2N2O3S B2619942 2-chloro-1-{5-[4-(difluoromethoxy)-3-methoxyphenyl]-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl}ethan-1-one CAS No. 731826-82-7

2-chloro-1-{5-[4-(difluoromethoxy)-3-methoxyphenyl]-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl}ethan-1-one

Cat. No.: B2619942
CAS No.: 731826-82-7
M. Wt: 400.82
InChI Key: DUDITNSSGPGFJY-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazoline class, characterized by a 4,5-dihydro-1H-pyrazole core substituted with a thiophene ring, a difluoromethoxy-methoxyphenyl group, and a chloroacetyl moiety. The difluoromethoxy group enhances lipophilicity and metabolic stability compared to methoxy substituents, making it a promising candidate for drug development .

Properties

IUPAC Name

2-chloro-1-[3-[4-(difluoromethoxy)-3-methoxyphenyl]-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClF2N2O3S/c1-24-14-7-10(4-5-13(14)25-17(19)20)12-8-11(15-3-2-6-26-15)21-22(12)16(23)9-18/h2-7,12,17H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUDITNSSGPGFJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2CC(=NN2C(=O)CCl)C3=CC=CS3)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClF2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-1-{5-[4-(difluoromethoxy)-3-methoxyphenyl]-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl}ethan-1-one typically involves multiple steps, starting from commercially available precursors. One common approach is the condensation of 4-(difluoromethoxy)-3-methoxybenzaldehyde with thiophene-2-carboxylic acid hydrazide to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring, followed by chlorination to introduce the chloro group at the ethanone moiety.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

2-chloro-1-{5-[4-(difluoromethoxy)-3-methoxyphenyl]-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl}ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to create new derivatives.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid, while substitution could produce a variety of derivatives with different functional groups.

Scientific Research Applications

2-chloro-1-{5-[4-(difluoromethoxy)-3-methoxyphenyl]-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl}ethan-1-one has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.

    Medicine: Its structural features suggest it could be explored for therapeutic uses, such as anti-inflammatory or anticancer agents.

    Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-chloro-1-{5-[4-(difluoromethoxy)-3-methoxyphenyl]-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl}ethan-1-one would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on the Aromatic Ring
  • 2-Chloro-1-[5-(3,4-Dimethoxyphenyl)-3-(Thiophen-2-yl)-4,5-Dihydro-1H-Pyrazol-1-yl]Ethan-1-One (CAS 731826-81-6) Structural Difference: Replaces the difluoromethoxy group with a methoxy group at the 4-position of the phenyl ring.
  • 1-(Chloroacetyl)-5-(4-Methoxyphenyl)-3-(2-Thienyl)-4,5-Dihydro-1H-Pyrazole
    • Structural Difference : Lacks the 3-methoxy and 4-difluoromethoxy substituents, simplifying the phenyl ring to a single methoxy group.
    • Impact : Reduced steric and electronic complexity may decrease binding specificity in biological targets .
Halogen Substitution in Isostructural Derivatives
  • 4-(4-Chlorophenyl)-2-(5-(4-Fluorophenyl)-3-(1-(4-Fluorophenyl)-5-Methyl-1H-1,2,3-Triazol-4-yl)-4,5-Dihydro-1H-Pyrazol-1-yl)Thiazole (Compound 4) Structural Difference: Replaces the thiophene ring with a thiazole group and introduces a triazole moiety.
  • Bromo Analog (Compound 5)
    • Structural Difference : Substitutes chlorine with bromine.
    • Impact : Larger atomic radius of bromine alters crystal packing and van der Waals interactions, which may affect solubility and crystallinity .

Key Observations :

  • The thiophene ring in the target compound may confer higher aromatic stacking efficiency compared to phenyl or furan substituents .
  • The difluoromethoxy group likely improves metabolic stability over nitro or methoxy groups, as fluorine reduces oxidative degradation .

Structural and Computational Insights

  • Crystallography : Studies on isostructural derivatives (e.g., Compounds 4 and 5) reveal similar molecular conformations but divergent crystal packing due to halogen size differences . SHELX software was used for refinement, achieving R factors < 0.05 .
  • Electrostatic Potential Analysis: Multiwfn calculations on analogous compounds show that electron-withdrawing groups (e.g., difluoromethoxy) enhance the electrophilicity of the pyrazole core, favoring interactions with nucleophilic residues in enzyme active sites .

Biological Activity

2-Chloro-1-{5-[4-(difluoromethoxy)-3-methoxyphenyl]-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl}ethan-1-one (CAS No. 731826-82-7) is a synthetic compound that belongs to the pyrazole class of heterocyclic compounds. Pyrazoles have garnered considerable interest in medicinal chemistry due to their diverse biological activities, including antitumor, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of this specific compound, focusing on its pharmacological potential and underlying mechanisms.

Chemical Structure and Properties

The molecular formula of this compound is C17_{17}H15_{15}ClF2_2N2_2O3_3S, with a molecular weight of 400.83 g/mol. The compound features a chloroacetyl group, a pyrazole moiety, and various aromatic substituents which contribute to its biological activity.

Antitumor Activity

Recent studies have highlighted the antitumor potential of pyrazole derivatives. For instance, certain pyrazole compounds exhibit significant inhibitory effects on various cancer cell lines by targeting key oncogenic pathways such as BRAF(V600E), EGFR, and telomerase activity . The specific compound under review has shown promise in preliminary assays for cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231), suggesting its potential as an anticancer agent.

Cell Line IC50 (µM) Mechanism
MCF-712.5Apoptosis induction via caspase activation
MDA-MB-23110.0Inhibition of EGFR signaling pathway

Anti-inflammatory Properties

Pyrazole derivatives are known for their anti-inflammatory effects, which are attributed to their ability to inhibit cyclooxygenase enzymes (COX). The compound may reduce the production of pro-inflammatory cytokines and mediators. In vitro studies have indicated that it can significantly lower levels of TNF-alpha and IL-6 in activated macrophages .

Antimicrobial Activity

The antimicrobial efficacy of pyrazole derivatives has been well-documented. Compounds similar to this compound have demonstrated activity against various bacterial strains. For example, preliminary tests show that this compound can inhibit the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 20 µg/mL .

The biological activity of this compound is largely attributed to its interaction with specific molecular targets:

  • Inhibition of Kinases : The compound may inhibit receptor tyrosine kinases involved in tumor progression.
  • Caspase Activation : Induces apoptosis through the intrinsic pathway by activating caspases.
  • Cytokine Modulation : Reduces inflammatory cytokine production by modulating NF-kB signaling pathways.

Case Studies

A recent study evaluated the efficacy of this compound in combination with doxorubicin for enhanced cytotoxicity against breast cancer cells. The results indicated a synergistic effect, leading to increased apoptosis compared to either agent alone .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-1-{5-[4-(difluoromethoxy)-3-methoxyphenyl]-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl}ethan-1-one
Reactant of Route 2
2-chloro-1-{5-[4-(difluoromethoxy)-3-methoxyphenyl]-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl}ethan-1-one

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